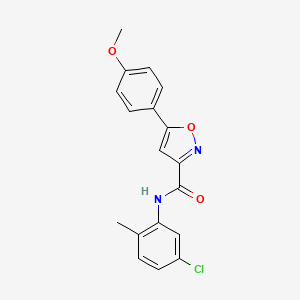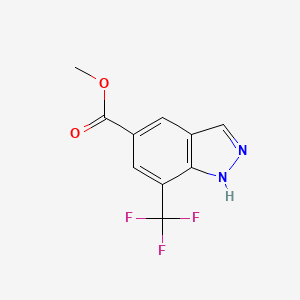
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for “Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate” are not available, trifluoromethyl groups are often introduced into molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is strongly electron-withdrawing, which can significantly affect the properties of the molecule it is attached to .Chemical Reactions Analysis
Trifluoromethyl groups can significantly affect the reactivity of the molecules they are part of. For example, they can make compounds strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学研究应用
Medicinal Chemistry and Drug Development
TFMIC derivatives have attracted attention in drug discovery due to their favorable pharmacokinetic properties. The CF₃ group enhances lipophilicity, metabolic stability, and bioavailability. Researchers have synthesized TFMIC-based compounds as potential drugs for various diseases, including cancer, inflammation, and infectious diseases .
Anticancer Agents
The trifluoromethyl group can significantly alter the physicochemical characteristics of a compound. TFMIC derivatives have been investigated as potential anticancer agents. Their ability to modulate protein kinases, inhibit cell proliferation, and induce apoptosis makes them promising candidates for cancer therapy .
Agrochemicals and Crop Protection
Fluorinated compounds, including TFMIC derivatives, play a crucial role in agrochemicals. Researchers have explored their use as herbicides, fungicides, and insecticides. The CF₃ group enhances the stability and efficacy of these compounds, contributing to sustainable agriculture .
Materials Science and Electronics
The incorporation of fluorine-containing groups, such as CF₃, into organic materials impacts their electronic properties. TFMIC derivatives have been studied for applications in organic light-emitting diodes (OLEDs), photovoltaics, and organic semiconductors. Their electron-withdrawing nature improves charge transport and stability .
Catalysis and Synthetic Methods
TFMIC-containing compounds serve as versatile building blocks in synthetic chemistry. Researchers have utilized them in transition-metal-catalyzed reactions, including cross-coupling, C-H activation, and cyclization processes. The CF₃ group facilitates regioselectivity and enhances reaction efficiency .
Fluorine NMR Probes
The trifluoromethyl group is an excellent reporter for nuclear magnetic resonance (NMR) spectroscopy. TFMIC derivatives are used as ^19F NMR probes to study protein-ligand interactions, enzyme kinetics, and metabolic pathways. The unique chemical shift of the CF₃ group provides valuable insights into molecular dynamics .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-6-4-14-15-8(6)7(3-5)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDKCXGHWYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)
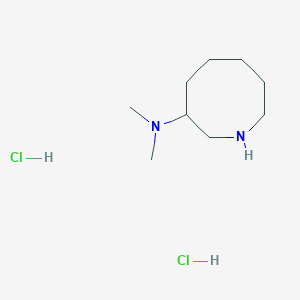
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)
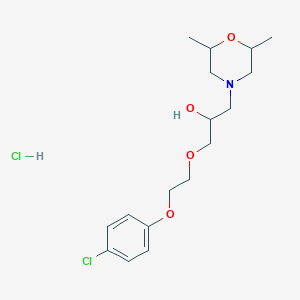
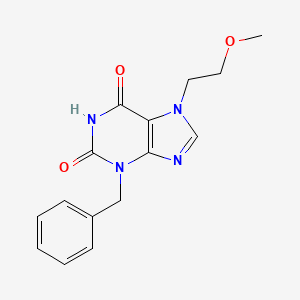
![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)
